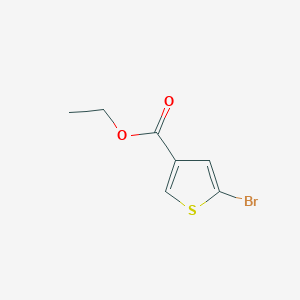

Ethyl 5-bromothiophene-3-carboxylate

Overview

Description

Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves the use of aluminium chloride and dichloromethane . The mixture is heated under reflux for several hours to yield the product .Molecular Structure Analysis

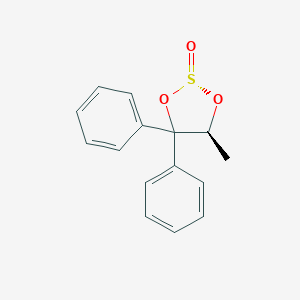

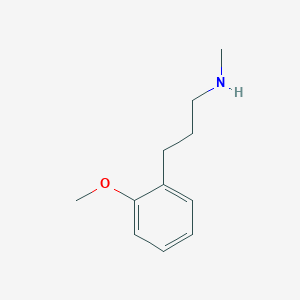

The molecular structure of this compound consists of a thiophene ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 235.1 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 151 . It has a boiling point of 261°C at 760 mmHg .Scientific Research Applications

Catalysis and Synthesis

Ethyl 5-bromothiophene-3-carboxylate has been used as a reagent in palladium-catalysed direct heteroarylations, enabling the formation of biheteroaryls in high yields. This application is significant in organic synthesis, particularly for creating complex molecules efficiently (Fu, Zhao, Bruneau, & Doucet, 2012).

Antibacterial and Antifungal Properties

A study on 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, which can be synthesized using this compound, revealed notable antibacterial and antifungal activities. This suggests its potential use in developing new antimicrobial agents (Sharma et al., 2022).

Bromination Techniques

The compound has been employed in research exploring bromination techniques, particularly the direct bromination of ethyl 5-alkylthiophene-2-carboxylates. Such research is crucial for advancing synthetic methodologies in organic chemistry (Taydakov & Krasnoselskiy, 2010).

Photochemical Research

This compound has been used in photochemical studies, such as the investigation of the photochemical behavior of halogeno-thiophenes. This research contributes to our understanding of photochemical reactions in organic compounds and their potential applications (D’Auria et al., 1989).

Spasmolytic Activity

In medical chemistry, the compound was utilized in synthesizing novel thiophene-based derivatives exhibiting spasmolytic activity. Such research is important for the development of new therapeutic agents (Rasool et al., 2020).

Conductive Polymer Development

The compound has been studied for its potential in creating conductive polymers. For example, terthiophene-3′-carboxylic acid, synthesized from 3′-bromothiophene, shows promise in the development of functionalized polyterthiophenes (Lee, Shim, & Shin, 2002).

Synthesis of Novel Compounds

This compound has been utilized in synthesizing various novel compounds like thieno[3,4-d]pyrimidines, showing the versatility of this compound in the creation of diverse molecular structures (Ryndina et al., 2002).

Fluorescence Studies

The compound has been involved in studies exploring fluorescence properties, as in the case of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. Such research contributes to the development of new fluorescent materials and their applications (Pusheng, 2009).

Mechanism of Action

Safety and Hazards

Ethyl 5-bromothiophene-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

ethyl 5-bromothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYMKCLOYODOEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571073 | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170355-38-1 | |

| Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)